Pemigatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.

Ongoing Research

Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.

Biomarker Development

An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].

Pemigatinib is a small molecule kinase inhibitor specifically targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. It is primarily utilized in the treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma, especially in patients with specific FGFR2 gene fusions or rearrangements. Pemigatinib was granted accelerated approval by the Food and Drug Administration on April 17, 2020, based on its efficacy in clinical trials involving patients who had previously undergone treatment for their cancer .

Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].

The mechanism of action of pemigatinib involves the inhibition of FGFR phosphorylation and subsequent signaling pathways that promote tumor cell proliferation. This inhibition leads to decreased cell viability in cancer cell lines with activating FGFR alterations such as amplifications, fusions, or mutations. The binding of pemigatinib to the ATP-binding pocket of FGFRs stabilizes the inactive form of the receptor, effectively blocking downstream signaling pathways that are critical for tumor growth .

Pemigatinib exhibits potent antitumor activity, with an IC50 value of less than 2 nM against FGFR1, FGFR2, and FGFR3. In preclinical studies using mouse xenograft models, pemigatinib demonstrated significant suppression of tumor growth in cancers characterized by FGFR alterations. In particular, it has shown efficacy against cholangiocarcinoma with oncogenic FGFR2 fusions . The drug also interacts with other signaling pathways, including those involving ERK1/2 and STAT5, further contributing to its antitumor effects .

The synthesis of pemigatinib involves multi-step organic reactions that typically include:

- Formation of the Tricyclic Core: This step usually involves cyclization reactions to create the tricyclic structure central to pemigatinib's activity.

- Functional Group Modifications: Introduction of various functional groups to enhance solubility and bioactivity.

- Final Coupling Steps: These may involve coupling reactions to attach moieties that improve pharmacokinetic properties.

While specific synthetic routes are proprietary, they generally follow established organic synthesis methodologies for complex organic compounds .

Pemigatinib is primarily indicated for:

- Treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.

- Potential use in other malignancies exhibiting similar FGFR genetic alterations.

Clinical trials have established its efficacy in specific patient populations, highlighting its role as a targeted therapy in oncology .

Pemigatinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions with other agents that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inducers can reduce pemigatinib levels, while inhibitors can increase toxicity due to elevated drug concentrations. Monitoring and dose adjustments are recommended when used alongside such medications .

Adverse effects associated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, and fatigue, necessitating careful patient management during therapy .

Pemigatinib belongs to a class of fibroblast growth factor receptor inhibitors that includes:

- Erdafitinib: Another FGFR inhibitor used for bladder cancer; it has a different binding profile and pharmacokinetic properties.

- Infigratinib: Similar in target but differs in structural components and specific indications.

- Futibatinib: A newer agent targeting FGFRs with distinct structural characteristics.

Comparison TableCompound Targeted FGFRs IC50 (nM) Unique Features Pemigatinib 1, 2, 3 <2 Effective against cholangiocarcinoma Erdafitinib 1, 2 ~1.2 Approved for bladder cancer Infigratinib 1, 2 ~0.9 Different solubilizing group Futibatinib 1, 2 ~0.5 Newest agent with unique binding mode

| Compound | Targeted FGFRs | IC50 (nM) | Unique Features |

|---|---|---|---|

| Pemigatinib | 1, 2, 3 | <2 | Effective against cholangiocarcinoma |

| Erdafitinib | 1, 2 | ~1.2 | Approved for bladder cancer |

| Infigratinib | 1, 2 | ~0.9 | Different solubilizing group |

| Futibatinib | 1, 2 | ~0.5 | Newest agent with unique binding mode |

Pemigatinib's unique efficacy against specific genetic alterations in cholangiocarcinoma sets it apart from these similar compounds while sharing common mechanisms of action as a selective FGFR inhibitor .

Molecular Formula and Stereochemical Configuration

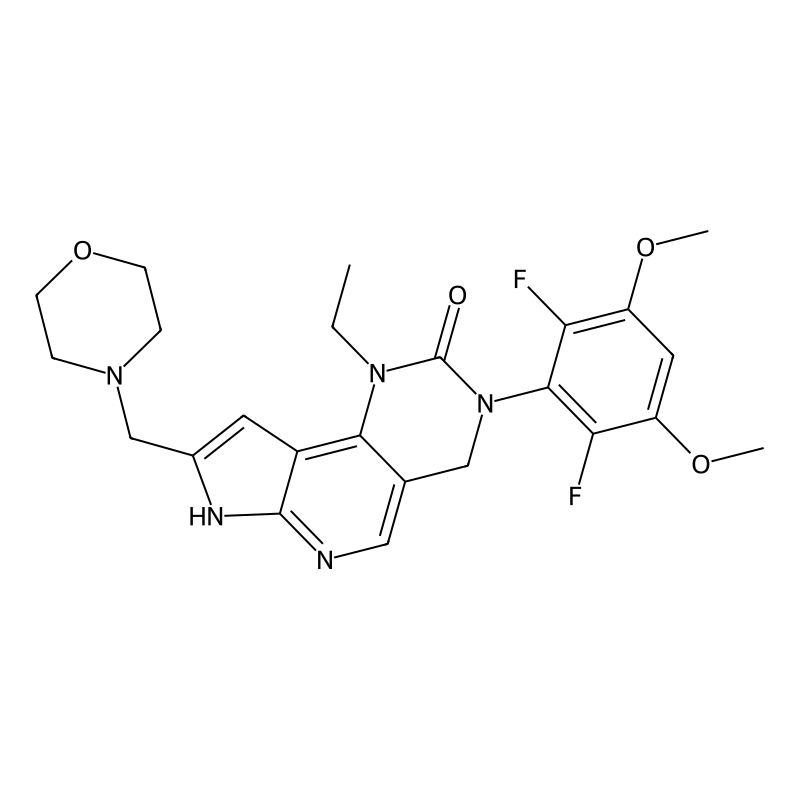

Pemigatinib possesses the molecular formula C24H27F2N5O4 with a corresponding molecular mass of 487.5 grams per mole. The compound exhibits a complex heterocyclic structure featuring a pyrrolopyridopyrimidine core system with specific substitution patterns that confer its unique pharmacological properties. The systematic chemical name for pemigatinib is 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one.

The structural architecture of pemigatinib incorporates several key functional groups that contribute to its biological activity. The molecule contains a difluorodimethoxyphenyl substituent attached to the tricyclic pyrrolo-pyrido-pyrimidine framework, along with an ethyl group and a morpholinylmethyl side chain. Importantly, pemigatinib is achiral, meaning it does not possess any stereogenic centers and therefore exists as a single stereoisomer. This characteristic simplifies both its synthesis and analytical characterization while ensuring consistent pharmacological properties.

The molecular structure exhibits pH-dependent solubility characteristics, with the compound being highly soluble under acidic conditions but demonstrating reduced solubility at physiological pH levels. This solubility profile classifies pemigatinib as a Biopharmaceutics Classification System class 2 compound, characterized by low solubility and high permeability. The compound appears as a white to off-white crystalline solid that demonstrates non-hygroscopic properties under standard storage conditions.

Crystallographic Analysis and Polymorphic Forms

Comprehensive crystallographic investigations have revealed important structural details about pemigatinib and its interaction with target proteins. High-resolution crystal structure analysis of the pemigatinib-fibroblast growth factor receptor 1 kinase domain complex has been determined at 2.5 Angstrom resolution, providing detailed insights into the binding mechanism. The crystal structure demonstrates that pemigatinib occupies the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 1, where the activation loop adopts a specific conformational state known as the DFG-in conformation.

The pyrrolopyridine moiety of pemigatinib forms two critical hydrogen bonds with the amino-hydrogen group and the carbonyl group of Alanine564 in the hinge region of fibroblast growth factor receptor 1. This binding interaction stabilizes the compound within the active site through an extensive network of hydrogen bonds and van der Waals forces, contributing to its potent inhibitory activity. The electron density maps clearly define the structural characteristics of pemigatinib within the crystal lattice, confirming the accuracy of the proposed molecular architecture.

Polymorph screening studies have identified multiple polymorphic forms of pemigatinib, with many existing as solvates. The commercial form designated as Form I represents the most thermodynamically stable polymorph and is routinely produced during the manufacturing process. This polymorphic form demonstrates superior stability characteristics and is confirmed through X-ray powder diffractometry testing as part of the active substance release specification. The solid-state properties have been comprehensively characterized using a combination of analytical techniques including X-ray powder diffractometry, differential scanning calorimetry, thermal gravimetric analysis, melting point determination, hygroscopicity analysis through dynamic vapor sorption, and assessment of humidity cycling effects.

Synthetic Routes and Optimization Strategies

The synthesis of pemigatinib involves a sophisticated multi-step approach utilizing pyrrolopyridine as the primary starting material. The synthetic strategy encompasses five main synthetic steps using well-defined starting materials with acceptable specifications, following established principles for pharmaceutical manufacturing. The overall synthetic route has been designed to produce pemigatinib with high purity and yield while maintaining cost-effectiveness and scalability for commercial production.

Further synthetic transformations include sulfonylation of the nitrogen atom and acetal protection of the aldehyde, allowing for another directed ortho-metalation reaction at the more activated C2-position of the azaindole ring. The metalation process is guided by the sulfonyl group, which serves as an excellent directing group that increases the rate of hydrogen-metal exchange and stabilizes the metalated intermediate. Lithiation of the azaindole with lithium diisopropylamide followed by quenching with formamide provides an aldehyde that undergoes reductive amination with morpholine in the presence of sodium triacetoxyborohydride.

The preparation of the requisite aniline component involves a three-step sequence starting from methyl 3,5-dimethoxybenzoate, including fluorination, saponification of the ester, and a Curtius rearrangement. The Curtius rearrangement represents the thermal decomposition of acyl azides to the corresponding isocyanates, accomplished through reaction with diphenylphosphoryl azide. The resulting isocyanate undergoes hydrolysis to generate the primary amine or nucleophilic attack with alcohols such as tert-butanol to produce the corresponding carbamate.

| Synthetic Step | Starting Material | Key Reagent | Product | Yield Range |

|---|---|---|---|---|

| N-oxidation | Pyrrolopyridine | Oxidizing agent | N-oxide | Not specified |

| Chlorination | N-oxide | Mesyl chloride/DMF | 4-chloroazaindole | Excellent |

| Protection/Lithiation | 4-chloroazaindole | TIPS/DMF | Protected aldehyde | Excellent |

| Reductive amination | Aldehyde intermediate | Morpholine/NaBH(OAc)3 | Morpholine adduct | Good |

| Final cyclization | Urea intermediate | LHMDS | Pemigatinib | Good |

Key Intermediate Characterization

The synthetic pathway to pemigatinib involves several critical intermediates that require careful characterization and quality control. The primary intermediate, designated as the pemigatinib morpholine intermediate, represents a crucial synthetic precursor that undergoes subsequent reduction, cyclization, and other transformations to yield the final product. This intermediate incorporates the morpholinylmethyl side chain that contributes significantly to the binding affinity and selectivity profile of the final compound.

The aldehyde intermediate generated through the directed ortho-metalation sequence serves as a key building block for the subsequent reductive amination reaction. This intermediate must be carefully handled due to the reactivity of the aldehyde functional group and its potential for side reactions or degradation. Characterization of this intermediate typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm structure and purity.

The urea intermediate formed through reaction with ethyl isocyanate represents another critical synthetic precursor. This compound undergoes intramolecular cyclization upon exposure to lithium hexamethyldisilazide, resulting in displacement of the proximal chloride to furnish the azatricyclic framework. The cyclization reaction requires careful control of reaction conditions, including temperature, solvent selection, and reaction time, to ensure optimal yield and minimize unwanted side products.

The final synthetic transformation involves basic hydrolysis to remove the phenylsulfonyl protecting group, delivering pemigatinib in good overall yield. This deprotection step must be carefully monitored to ensure complete removal of the protecting group while avoiding degradation of the sensitive heterocyclic framework. Analytical characterization of the final product includes comprehensive spectroscopic analysis using Fourier Transform Infrared spectroscopy, 1H, 13C, and 19F nuclear magnetic resonance spectroscopy, mass spectrometry, ultraviolet spectroscopy, and elemental analysis to confirm the structure and purity of pemigatinib.

Pemigatinib demonstrates exceptional selectivity and potency as an inhibitor of fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 [1] [2]. Enzymatic assays utilizing recombinant human fibroblast growth factor receptor kinases have established the precise inhibitory concentrations for each receptor subtype [2].

The compound exhibits remarkable potency against fibroblast growth factor receptor 1 with a half maximal inhibitory concentration of 0.4 nanomolar, followed by fibroblast growth factor receptor 2 at 0.5 nanomolar, and fibroblast growth factor receptor 3 at 1.0 nanomolar [2]. Alternative studies have reported slightly varying values, with fibroblast growth factor receptor 1 inhibition at 0.2 nanomolar, fibroblast growth factor receptor 2 at 1.2 nanomolar, and fibroblast growth factor receptor 3 at 1.4 nanomolar [4].

| Receptor Subtype | Half Maximal Inhibitory Concentration (nanomolar) | Reference Study |

|---|---|---|

| Fibroblast Growth Factor Receptor 1 | 0.2-0.4 | [2] [4] |

| Fibroblast Growth Factor Receptor 2 | 0.5-1.2 | [2] [4] |

| Fibroblast Growth Factor Receptor 3 | 1.0-1.4 | [2] [4] |

| Fibroblast Growth Factor Receptor 4 | 15-30 | [2] [4] |

In contrast to its exceptional activity against fibroblast growth factor receptor 1–3, pemigatinib demonstrates significantly reduced potency against fibroblast growth factor receptor 4, with half maximal inhibitory concentrations ranging from 15 to 30 nanomolar, representing approximately 75-fold lower potency compared to fibroblast growth factor receptor 1 [4]. This selectivity profile distinguishes pemigatinib as a highly specific fibroblast growth factor receptor 1–3 inhibitor [2].

Comprehensive kinase selectivity profiling has revealed that pemigatinib maintains high selectivity for fibroblast growth factor receptors while exhibiting minimal off-target activity [20]. The compound shows mild inhibitory effects on vascular endothelial growth factor receptor 2 with a half maximal inhibitory concentration of 182 nanomolar and c-kit at 266 nanomolar, demonstrating good overall selectivity [20].

Structure-Activity Relationship Studies

Pemigatinib, designated as compound 38 in the discovery series, represents the culmination of extensive structure-activity relationship optimization efforts [1] [9]. The compound features a tricyclic urea scaffold that forms the core pharmacophore responsible for high-affinity binding to the fibroblast growth factor receptor adenosine triphosphate-binding pocket [4] [12].

The molecular structure can be divided into three critical components, each contributing distinct pharmacological properties [4]. The 3,5-dimethoxyphenyl ring constitutes the selectivity element, enhancing binding affinity through specific interactions with the hydrophobic pocket unique to fibroblast growth factor receptors [4] [12]. This dimethoxyphenyl moiety forms a crucial hydrogen bond with aspartic acid 641, significantly contributing to fibroblast growth factor receptor selectivity [4].

The tricyclic urea scaffold serves as the hinge-binding region, establishing two hydrogen bonds with alanine 564 in the hinge region of fibroblast growth factor receptor 1 [4]. This dual hydrogen bonding interaction provides superior binding stability compared to single hydrogen bond interactions observed with other fibroblast growth factor receptor inhibitors [4]. The pyrrolopyridine component of this scaffold forms specific contacts with the amino-hydrogen group and carbonyl group of alanine 564 [4].

The morpholine solubilizing group represents the third structural element, regulating lipophilicity and contributing to favorable pharmacokinetic properties [4]. This group addresses solubility challenges while maintaining potent biological activity [12]. The ethyl substituent on the nitrogen-1 position of the cyclic urea and the pyrrole ring configuration were identified as critical determinants of both potency and pharmacokinetic profile [12].

Structure-activity relationship studies revealed that modifications to the 3,5-dimethoxyphenyl ring significantly impact selectivity, with fluorine substitution at specific positions enhancing potency [4] [12]. The two fluorine atoms present in pemigatinib contribute to improved inhibitory activity while maintaining selectivity [12].

Crystallographic analysis of the pemigatinib-fibroblast growth factor receptor 1 complex demonstrates that the compound adopts a DFG-in conformation within the adenosine triphosphate-binding pocket, characteristic of Type I kinase inhibitors [4]. The extensive network of hydrogen bonds and van der Waals contacts accounts for the exceptional binding affinity and selectivity profile [4].

In Vitro Cellular Efficacy in Fibroblast Growth Factor Receptor-Altered Models

Pemigatinib demonstrates potent cellular activity across diverse cancer cell lines harboring fibroblast growth factor receptor alterations [2] [7]. Cellular proliferation assays using Ba/F3 cells engineered to express fibroblast growth factor receptor translocations reveal half maximal inhibitory concentrations of 1.2 nanomolar for fibroblast growth factor receptor 1, 0.3 nanomolar for fibroblast growth factor receptor 2, and 1.2 nanomolar for fibroblast growth factor receptor 3 [4].

| Cell Line Model | Fibroblast Growth Factor Receptor Alteration | Half Maximal Inhibitory Concentration (nanomolar) |

|---|---|---|

| Ba/F3-TEL-Fibroblast Growth Factor Receptor 1 | Fusion protein | 1.2 |

| Ba/F3-TEL-Fibroblast Growth Factor Receptor 2 | Fusion protein | 0.3 |

| Ba/F3-TEL-Fibroblast Growth Factor Receptor 3 | Fusion protein | 1.2 |

| Ba/F3-Fibroblast Growth Factor Receptor 4 | Translocation | 12 |

Cell viability assays demonstrate selective inhibition of tumor cell lines with activated fibroblast growth factor receptor signaling compared to cell lines lacking fibroblast growth factor receptor aberrations [2]. Pemigatinib exhibits no significant impact on parental Ba/F3 cell growth, with half maximal inhibitory concentrations exceeding 5 micromolar, confirming selectivity for fibroblast growth factor receptor-dependent cellular proliferation [4].

Comprehensive cellular studies across multiple cancer types reveal differential sensitivity based on specific fibroblast growth factor receptor alterations [13]. H1581 lung cancer cells expressing fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 demonstrate significant growth inhibition, while KATO III gastric cancer cells with fibroblast growth factor receptor 2 overexpression show comparable sensitivity [13]. RT-112 bladder cancer cells harboring fibroblast growth factor receptor 3 and fibroblast growth factor receptor 3-TACC3 fusion protein exhibit robust response to pemigatinib treatment [13].

Treatment with 100 nanomolar pemigatinib results in 25% reduction in cell viability after 24 hours and 40-60% reduction after 48 hours across fibroblast growth factor receptor-altered cell lines [13]. Cell cycle analysis reveals that pemigatinib induces G1 phase arrest in H1581 and KATO III cells after 24 hours, with sustained arrest maintained at 48 hours in H1581 cells [13].

The compound effectively inhibits fibroblast growth factor receptor autophosphorylation in cellular systems, with complete suppression of phosphorylation observed at concentrations as low as 5 nanomolar [6]. This cellular activity correlates directly with downstream pathway inhibition, including phospho-extracellular signal-regulated kinase and phospho-signal transducer and activator of transcription 5 suppression [6].

In Vivo Pharmacodynamic Biomarkers

Pemigatinib demonstrates robust in vivo activity across multiple xenograft tumor models harboring fibroblast growth factor receptor alterations [2] [15]. Mouse xenograft studies utilizing human tumor models with fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, or fibroblast growth factor receptor 3 alterations consistently show significant tumor growth suppression [15].

Oral administration of pemigatinib at doses as low as 0.3 milligrams per kilogram achieves meaningful antitumor activity in acute myeloid leukemia models with fibroblast growth factor receptor 1 alterations, cholangiocarcinoma models with fibroblast growth factor receptor 2 fusions, and urothelial carcinoma models with fibroblast growth factor receptor 3 modifications [20] [27].

Pharmacodynamic monitoring reveals that serum phosphate levels serve as a reliable biomarker for fibroblast growth factor receptor inhibition [16]. Following daily administration of 13.5 milligrams pemigatinib, serum phosphate concentrations increase significantly on days 8 and 15 of treatment cycles, with mean concentrations reaching 2.25 milligrams per deciliter [16]. These elevations return to baseline levels during treatment interruption periods, demonstrating reversible on-target effects [16].

| Biomarker | Baseline | Day 8 | Day 15 | Treatment Break |

|---|---|---|---|---|

| Serum Phosphate (milligrams/deciliter) | Baseline | 2.25 | 2.25 | Return to baseline |

| Coefficient of Variation | - | 31.3% | 31.3% | - |

In patient-derived xenograft models of cholangiocarcinoma expressing oncogenic fibroblast growth factor receptor 2 Transformer-2 beta homolog fusion protein, pemigatinib achieves sustained tumor regression [6]. The compound effectively suppresses fibroblast growth factor receptor 2 phosphorylation in fibroblast growth factor receptor 2-amplified human gastric cancer cells and inhibits fibroblast growth factor receptor phosphorylation in Ba/F3 cells expressing TEL-fibroblast growth factor receptor 1 or TEL-fibroblast growth factor receptor 3 fusion proteins [6].

Downstream signaling pathway analysis reveals that pemigatinib reduces phosphorylation of fibroblast growth factor receptor 1 and key downstream signaling proteins including extracellular signal-regulated kinase 1/2 and signal transducer and activator of transcription 5 in cells expressing constitutively active fibroblast growth factor receptor 1OP2-fibroblast growth factor receptor 1 fusion protein [6].

Pemigatinib functions as a potent and selective antagonist of the fibroblast growth factor receptor family, specifically targeting fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 through competitive adenosine triphosphate binding inhibition [1] [2]. The compound demonstrates exceptional selectivity with half maximal inhibitory concentration values of 0.4 nanomolar for fibroblast growth factor receptor 1, 0.4 nanomolar for fibroblast growth factor receptor 2, and 1.0 nanomolar for fibroblast growth factor receptor 3, while exhibiting significantly reduced activity against fibroblast growth factor receptor 4 with a half maximal inhibitory concentration of 30 nanomolar [2] [3].

The mechanistic foundation of pemigatinib's action involves the disruption of the canonical fibroblast growth factor receptor signaling cascade through direct competitive inhibition at the adenosine triphosphate binding site within the tyrosine kinase domain [1] [4]. Upon fibroblast growth factor ligand binding under normal physiological conditions, fibroblast growth factor receptors undergo conformational changes that promote receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain [1] [4]. This phosphorylation event serves as the critical trigger for downstream signaling pathway activation, including the rat sarcoma virus oncogene homolog mitogen-activated protein kinase extracellular signal-regulated kinase pathway, the phosphatidylinositol 3-kinase protein kinase B pathway, and the Janus kinase signal transducer and activator of transcription pathway [1] [4].

Pemigatinib's competitive antagonism effectively blocks this initial phosphorylation event by occupying the adenosine triphosphate binding pocket, thereby preventing the energy transfer necessary for tyrosine kinase activation [2] [4]. The compound's mechanism of action results in the suppression of fibroblast growth factor receptor phosphorylation to basal levels at concentrations as low as 5 nanomolar, with concurrent downstream suppression of phosphorylated extracellular signal-regulated kinase and phosphorylated signal transducer and activator of transcription 5 in a concentration-dependent manner [5].

In cellular models expressing aberrant fibroblast growth factor receptor signaling, pemigatinib treatment induces distinct modulation patterns across different downstream pathways [4]. In lung cancer cell lines expressing fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2, pemigatinib induced reduction of protein kinase B, phosphorylated cellular rapidly accelerated fibrosarcoma kinase, and both native and phosphorylated extracellular signal-regulated kinase 1/2, accompanied by slight upregulation of phosphorylated protein kinase B and cellular rapidly accelerated fibrosarcoma kinase [4]. Gastric cancer cells demonstrated clear downregulation of all phosphorylated kinase forms including phosphorylated extracellular signal-regulated kinase 1/2, phosphorylated cellular rapidly accelerated fibrosarcoma kinase, and phosphorylated protein kinase B, along with mild downregulation of extracellular signal-regulated kinase 1/2, suggesting comprehensive impairment of both phosphatidylinositol 3-kinase protein kinase B and extracellular signal-regulated kinase 1/2 signaling pathways [4].

Allosteric Binding Site Interactions

The structural basis of pemigatinib's high potency and selectivity derives from an extensive network of molecular interactions within the fibroblast growth factor receptor adenosine triphosphate binding pocket [1] [6]. Crystal structure analysis reveals that pemigatinib forms multiple hydrogen bonds with key residues in the hinge region of the kinase domain, specifically including interactions with glutamic acid 565, asparagine 549, and lysine 659 [6] [7]. These hydrogen bonding interactions are complemented by an extensive network of van der Waals contacts involving glycine 488, alanine 567, and phenylalanine 564, which collectively contribute to the compound's exceptional binding affinity [1] [6].

The binding mode of pemigatinib involves occupation of the adenosine triphosphate binding pocket through formation of characteristic hydrogen bonding patterns that mimic adenosine triphosphate interactions with the hinge region [6] [8]. Three characteristic hydrogen bonding interactions have been identified between pemigatinib and fibroblast growth factor receptors, with a particularly strong hydrogen bond of 2.9 Angstroms noted between the compound and critical hinge residues [8]. The compound's binding conformation places the 3,5-dimethoxyphenyl ring in a position that maximizes van der Waals contacts with hydrophobic residues in the binding pocket, while the urea moiety forms critical hydrogen bonds with backbone atoms in the hinge region [1] [9].

Computational analysis of pemigatinib's binding interactions reveals that the compound's selectivity and potency are maintained through a combination of enthalpic and entropic contributions [10]. The extensive hydrogen bonding network provides the enthalpic driving force for binding, while the van der Waals contacts and hydrophobic interactions contribute to the entropic stabilization of the bound complex [10] [6]. Molecular dynamics simulations demonstrate that pemigatinib binding induces minimal conformational changes in the overall kinase structure, with the compound fitting snugly within the adenosine triphosphate binding pocket without requiring significant protein reorganization [10].

The binding affinity of pemigatinib is significantly influenced by the specific amino acid composition of the gatekeeper region, particularly valine 564 in fibroblast growth factor receptor 2 [9] [10]. Wild-type fibroblast growth factor receptors accommodate pemigatinib binding through optimal van der Waals contacts and hydrogen bonding geometry, while gatekeeper mutations can disrupt these interactions [9] [7]. The valine to isoleucine gatekeeper mutation maintains sensitivity to pemigatinib due to the similar size and hydrophobic character of isoleucine, allowing the compound to bind in a nearly identical position to the wild-type receptor [9]. However, valine to methionine or valine to phenylalanine mutations create steric clashes with the 3,5-dimethoxyphenyl ring of pemigatinib, resulting in reduced binding affinity and potential resistance [9] [10].

Downstream Extracellular Signal-Regulated Kinase and Signal Transducer and Activator of Transcription Signaling Modulation

Pemigatinib's inhibition of fibroblast growth factor receptor kinase activity results in comprehensive suppression of downstream signaling cascades, with particularly pronounced effects on the extracellular signal-regulated kinase and signal transducer and activator of transcription pathways [1] [4]. The compound's mechanism of action effectively blocks the phosphorylation cascade that normally initiates with fibroblast growth factor receptor autophosphorylation and proceeds through recruitment of adaptor proteins and activation of downstream kinases [4] [5].

In the extracellular signal-regulated kinase pathway, pemigatinib treatment leads to significant reduction in phosphorylated extracellular signal-regulated kinase 1/2 levels across multiple cancer cell types [4]. This suppression occurs through inhibition of the upstream rat sarcoma virus oncogene homolog mitogen-activated protein kinase kinase extracellular signal-regulated kinase cascade, which normally becomes activated following fibroblast growth factor receptor phosphorylation [1] [4]. The compound's effects on extracellular signal-regulated kinase signaling are particularly pronounced in gastric cancer cells expressing fibroblast growth factor receptor 2, where clear downregulation of phosphorylated extracellular signal-regulated kinase 1/2 and phosphorylated cellular rapidly accelerated fibrosarcoma kinase is observed [4]. This downstream suppression directly correlates with reduced cellular proliferation and cell cycle progression, as extracellular signal-regulated kinase signaling is essential for G1 to S phase transition [4].

The signal transducer and activator of transcription pathway represents another critical target of pemigatinib's downstream effects [1] [5]. Fibroblast growth factor receptor activation normally leads to Janus kinase phosphorylation and subsequent signal transducer and activator of transcription phosphorylation, enabling transcription factor nuclear translocation and gene expression regulation [1]. Pemigatinib treatment results in concentration-dependent suppression of phosphorylated signal transducer and activator of transcription 5, effectively blocking this transcriptional regulation pathway [5]. The inhibition of signal transducer and activator of transcription signaling contributes to the compound's antiproliferative effects, as these transcription factors regulate expression of genes involved in cell cycle progression, apoptosis resistance, and cellular differentiation [4].

The compound's impact on these signaling pathways extends beyond simple phosphorylation suppression to include modulation of gene expression programs [4]. Pemigatinib treatment induces upregulation of tumor suppressor microRNAs, including microRNA-133b, microRNA-139, microRNA-186, and microRNA-195, which subsequently downregulate oncogenic targets such as cellular myelocytomatosis oncogene, cellular mesenchymal epithelial transition factor, cyclin-dependent kinase 6, and epidermal growth factor receptor [4] [11]. This microRNA-mediated regulation represents a secondary mechanism through which pemigatinib modulates extracellular signal-regulated kinase and signal transducer and activator of transcription pathway outputs, creating a sustained suppression of pro-proliferative signaling even beyond the direct kinase inhibition effects [4].

Impact on Angiogenesis and Tumor Microenvironment

Pemigatinib's therapeutic efficacy extends beyond direct tumor cell targeting to encompass significant effects on tumor angiogenesis and microenvironment remodeling [12] [13]. The compound's inhibition of fibroblast growth factor receptor signaling disrupts critical angiogenic processes, as fibroblast growth factor receptors play essential roles in endothelial cell proliferation, migration, and vessel formation [12]. Fibroblast growth factor receptor 2 is particularly important in angiogenic signaling, where its activation promotes endothelial cell responses to angiogenic stimuli and facilitates the formation of new blood vessels that support tumor growth and metastasis [12] [13].

The anti-angiogenic effects of pemigatinib are mediated through disruption of the crosstalk between fibroblast growth factor receptor and vascular endothelial growth factor receptor signaling pathways [12] [13]. In colorectal cancer models, fibroblast growth factor and fibroblast growth factor receptor alterations may emerge as escape mechanisms following vascular endothelial growth factor inhibitor therapy, promoting continued angiogenesis through alternative pathways [12] [13]. Pemigatinib's ability to block fibroblast growth factor receptor signaling effectively interrupts this compensatory angiogenic mechanism, potentially explaining its therapeutic utility in tumors that have developed resistance to vascular endothelial growth factor-targeted therapies [12].

The compound's impact on tumor vasculature involves both direct anti-angiogenic effects and indirect modulation of the tumor microenvironment [14] [15]. Preclinical studies indicate that aberrant fibroblast growth factor receptor signaling promotes an immunosuppressive tumor microenvironment by upregulating programmed cell death protein 1 expression and inhibiting T-cell infiltration [14]. Pemigatinib treatment alters the tumor immune microenvironment and leads to robust tumor regression through mechanisms that extend beyond direct tumor cell killing [15]. The compound's ability to normalize tumor vasculature may enhance the delivery of immune cells and other therapeutic agents to the tumor site, potentially improving the efficacy of combination therapies [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pemazyre monotherapy is indicated for the treatment of adults with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed  after at least one prior line of systemic therapy.

Treatment of myeloid/lymphoid neoplasms with eosinophilia and gene rearrangement

Treatment of cholangiocarcinoma, Treatment of urothelial carcinoma

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a single radiolabeled dose of 11 mg pemigatinib, about 82.4% of the dose was recovered in feces. Of this recovered drug, about 1.4% of the dose was unchanged parent compound. About 12.6% of the dose was recovered in urine, where 1% of the dose was unchanged.

The apparent volume of distribution was 235 L (60.8% CV) following a single oral dose of 13.5 mg pemigatinib.

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean apparent clearance (CL/F) was 10.6 L/h (54% CV).

Metabolism Metabolites

Wikipedia

Gallium_perrhenate

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]

Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]

Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]

FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use

FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion